(S)-2-Amino-N-methylpropanamide hydrochloride chemical properties
(S)-2-Amino-N-methylpropanamide hydrochloride chemical properties
Synonyms: H-Ala-NHMe[1]·HCl, L-Alanine N-methylamide hydrochloride CAS: 61275-22-7 (Specific to L-isomer HCl salt)[1]
Executive Summary
(S)-2-Amino-N-methylpropanamide hydrochloride is the N-methyl amide derivative of L-alanine.[1] While structurally simple, it holds a critical position in protein chemistry as the fundamental "Alanine Dipeptide" model . It represents the smallest chiral unit capable of displaying the full range of peptide backbone conformational space (
In drug development, this compound serves as a C-terminal capping unit in peptidomimetics, preventing carboxypeptidase degradation while maintaining the hydrogen-bonding potential of the peptide backbone.
Part 1: Chemical Identity & Physicochemical Profile[2]
Core Data Table
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 138.60 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, Methanol, DMSO; Low: Diethyl ether, Hexane |
| Chirality | L-Isomer (S-configuration at |
| Optical Rotation | |
| Hygroscopicity | High (Store under inert atmosphere) |
Structural Distinctness (Critical Warning)
Researchers frequently confuse this compound with L-Alanine Methyl Ester (H-Ala-OMe) .
-
Target (Amide): Ends in
. Stable to hydrolysis, mimics peptide bond. -
Impurity/Confusion (Ester): Ends in
. Labile, hydrolyzes to acid, distinct NMR signals.
Part 2: Structural Significance & Applications
The "Alanine Dipeptide" Model
Despite being a single amino acid derivative, H-Ala-NHMe is termed the "Alanine Dipeptide" in computational biology because it contains two peptide bond mimics: the N-terminal amine (when acetylated in models) and the C-terminal N-methyl amide.
-
Conformational Analysis: It is the standard benchmark for force-field parameterization (AMBER, CHARMM) to verify accurate reproduction of Ramachandran plot regions (
-helix, -sheet). -
Solvation Studies: Used to determine the free energy of solvation for the peptide backbone.
Logic Map: Conformational Utility
Figure 1: The central role of H-Ala-NHMe in computational chemistry and drug design.
Part 3: Synthesis & Purification Protocol
Objective: Synthesis of H-Ala-NHMe·HCl from Boc-Ala-OH.[2] Scale: 10 mmol basis.
Reaction Workflow
The synthesis utilizes the Mixed Anhydride Method or EDC Coupling to avoid racemization, followed by acidolytic deprotection.
Figure 2: Step-by-step synthetic pathway ensuring optical purity.
Detailed Methodology
Step 1: Coupling (Boc-Ala-NHMe Formation)
-
Dissolution: Dissolve Boc-Ala-OH (1.89 g, 10 mmol) in anhydrous THF (30 mL) under Nitrogen.
-
Activation: Cool to -15°C (ice/salt bath). Add N-methylmorpholine (NMM, 1.1 mL, 10 mmol) followed dropwise by Isobutyl chloroformate (IBCF, 1.3 mL, 10 mmol). Stir for 15 minutes.
-
Why: The mixed anhydride forms rapidly at low temp, minimizing racemization.
-
-
Amidation: Add Methylamine (2.0 M solution in THF, 6.0 mL, 12 mmol). Stir at -15°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 5%
, Sat. , and Brine. -
Result: Dry over
and concentrate. Boc-Ala-NHMe usually crystallizes as a white solid.
Step 2: Deprotection (HCl Salt Formation)
-
Reaction: Dissolve the intermediate in minimal Dioxane (or DCM). Add 4M HCl in Dioxane (10 mL).
-
Observation: Stir at RT. Evolution of
gas indicates reaction progress. Product often precipitates. -
Isolation: After 30-60 mins, add excess cold Diethyl Ether (50 mL) to force complete precipitation.
-
Purification: Filter the white solid under inert gas (Nitrogen/Argon) as it is hygroscopic. Wash with dry ether.
Part 4: Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral features must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 1.50 | Doublet ( | 3H | |
| 2.75 | Singlet | 3H | Amide N-Methyl ( |
| 4.05 | Quartet ( | 1H |
Note: In
Mass Spectrometry (ESI-MS)
-
Expected Mass:
m/z (Free base mass + Proton). -
Note: You will not see the chloride ion (35.5) in positive mode, but the parent peak at 103.1 confirms the core structure.
Part 5: Handling & Stability
Storage Protocol[4]
-
Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to air will turn the white powder into a sticky gum within minutes.
-
Temperature: Store at -20°C for long-term stability.
-
Container: Tightly sealed glass vial with desiccant, preferably under Argon.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine dust.
References
-
Sigma-Aldrich. (S)-2-Amino-N-methylpropanamide hydrochloride Product Sheet. Link
-
PubChem. Compound Summary for CID 18595779: (2S)-2-amino-N-methylpropanamide hydrochloride.[3] National Library of Medicine. Link
-
Head-Gordon, T., et al. (1991). "A theoretical study of the alanine dipeptide in solution." Biophysical Journal. (Foundational paper on the use of this molecule in solvation models). Link
-
Chem-Impex. L-Alanine methylamide hydrochloride Technical Data. Link

